molecular formula C48H72Br2N4O2 B14784923 1,4-Bis(5-bromopyridin-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione

1,4-Bis(5-bromopyridin-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione

Cat. No.: B14784923
M. Wt: 896.9 g/mol
InChI Key: AVLRTJIVEJNRAV-UHFFFAOYSA-N
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Description

1,4-Bis(5-bromopyridin-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of diketopyrrolopyrrole (DPP) derivatives, which are known for their excellent electronic properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(5-bromopyridin-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione typically involves the following steps:

    Starting Materials: The synthesis begins with 3,6-bis(5-bromopyridin-2-yl)pyrrolo[3,4-c]pyrrole-1,4-(2H,5H)-dione.

    Reaction with Potassium Carbonate and 1-Bromohexadecane: The starting material is reacted with potassium carbonate and 1-bromohexadecane in dimethylformamide (DMF) under an argon atmosphere.

    Purification: The reaction mixture is then poured into water, extracted with dichloromethane, washed with sodium chloride solution, and dried over anhydrous magnesium sulfate.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.

Mechanism of Action

The mechanism by which 1,4-Bis(5-bromopyridin-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione exerts its effects is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can influence the electronic properties of materials and biological systems, making it useful in both materials science and medicinal chemistry .

Comparison with Similar Compounds

Properties

Molecular Formula

C48H72Br2N4O2

Molecular Weight

896.9 g/mol

IUPAC Name

1,4-bis(5-bromopyridin-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione

InChI

InChI=1S/C48H72Br2N4O2/c1-5-9-13-17-19-23-27-37(25-21-15-11-7-3)35-53-45(41-31-29-39(49)33-51-41)43-44(47(53)55)46(42-32-30-40(50)34-52-42)54(48(43)56)36-38(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h29-34,37-38H,5-28,35-36H2,1-4H3

InChI Key

AVLRTJIVEJNRAV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCC)CCCCCCCC)C3=NC=C(C=C3)Br)C1=O)C4=NC=C(C=C4)Br

Origin of Product

United States

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